Dispiro[5.1.5.1]tetradecane-7,14-dione
Description
Structural Context within Dispiro Compounds and Polycyclic Frameworks
The structure of Dispiro[5.1.5.1]tetradecane-7,14-dione is precisely described by its IUPAC name. It is a dispiro compound, meaning it features two rings that are connected to a central ring through two separate single atoms, known as spiro atoms. In this specific molecule, two cyclohexane (B81311) rings are attached to a central four-membered ring at positions 2 and 4. mdpi.com
The core of the molecule is a cyclobutane-1,3-dione (B95015) ring. mdpi.com This central ring is flanked by the two spiro-fused cyclohexane rings. A notable and chemically significant feature of this arrangement is the absence of hydrogen atoms on the carbon atoms alpha to the ketone (carbonyl) groups. mdpi.com This lack of α-hydrogens prevents common side reactions such as enolization and subsequent condensation under many conditions, making the compound a clean substrate for studying the chemistry of the carbonyl groups in isolation. mdpi.com It belongs to a broader class of compounds known as polymethyleneketene dimers, with related structures including dispiro[4.1.4.1]dodecane-6,12-dione and dispiro[3.1.3.1]decane-5,10-dione, which feature cyclopentane (B165970) and cyclobutane (B1203170) rings, respectively, in place of the cyclohexyl groups. datapdf.com
Historical Perspectives on this compound Discovery and Early Investigations
The preparation of this compound is historically significant as an example of ketene (B1206846) dimerization. The synthesis is essentially that of Walborsky and Buchman. orgsyn.org A well-documented procedure involves the dehydrochlorination of cyclohexanecarbonyl chloride using a tertiary amine like triethylamine (B128534). orgsyn.orgorgsyn.org This reaction generates a highly reactive intermediate, cyclohexylketene (also known as pentamethyleneketene), which then undergoes a [2+2] cycloaddition with itself to form the stable dimeric product, this compound. dss.go.th
Early investigations into the compound's reactivity focused on its utility as an intermediate for other molecular structures. A prominent example is its use in photochemical reactions. Upon irradiation with ultraviolet light, this compound undergoes a double decarbonylation, losing two molecules of carbon monoxide to yield cyclohexylidenecyclohexane (B110181). orgsyn.orgorgsyn.org This reaction provided a simple and efficient route to a valuable olefin. orgsyn.org Other early studies explored its transformations, such as reduction with lithium aluminum hydride to form the corresponding diol, Dispiro[5.1.5.1]tetradecane-7,14-diol, and its conversion to a trimer, trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trione, in the presence of a catalyst like sodium methoxide (B1231860). datapdf.com
Significance of the this compound Motif in Contemporary Chemical Research
In modern organic chemistry, the this compound motif continues to be relevant. Its unique structural and chemical properties make it an ideal model substrate for studying specific reaction types. For instance, it has been used in studies of chemoselective transfer hydrogenation. mdpi.com Because its structure prevents complicating condensation side reactions, researchers can focus solely on the selective reduction of one or both carbonyl groups, providing clearer insights into the catalyst's behavior. mdpi.com
The compound remains a valuable building block for the synthesis of more complex polycyclic and spirocyclic systems. Research has demonstrated its conversion into corresponding trimers, which can then be photochemically converted to novel trispiro hydrocarbons. researchgate.net This highlights its role as a precursor in the construction of intricate carbon skeletons. Furthermore, the chemistry of its formation from pentamethyleneketene is of fundamental interest. Efforts to trap the transient ketene intermediate with other reactive molecules to form different spiro compounds, such as spiro[5.3]nonanes, underscore the compound's importance in the broader study of ketene cycloaddition chemistry. dss.go.th
Table 2: Selected Reactions of this compound
| Reaction | Reagents/Conditions | Product(s) | Reference(s) |
|---|---|---|---|
| Synthesis | Cyclohexanecarbonyl chloride, triethylamine, benzene (B151609) | This compound | orgsyn.orgorgsyn.org |
| Photochemical Decarbonylation | UV irradiation (e.g., Hanovia 450-watt lamp), methylene (B1212753) chloride | Cyclohexylidenecyclohexane, Carbon monoxide | orgsyn.orgorgsyn.org |
| Reduction | Lithium aluminum hydride | Dispiro[5.1.5.1]tetradecane-7,14-diol | datapdf.com |
| Trimerization | Sodium methoxide, heat (170°C) | Trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trione | datapdf.com |
| Alkaline Hydrolysis | 20% Sodium hydroxide (B78521) solution | Dicyclohexyl ketone | datapdf.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dispiro[5.1.58.16]tetradecane-7,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-11-13(7-3-1-4-8-13)12(16)14(11)9-5-2-6-10-14/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCABGRZRRCWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)C3(C2=O)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241717 | |
| Record name | Dispiro(5.1.5.1)tetradecane-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950-21-0 | |
| Record name | Dispiro(5.1.5.1)tetradecane-7,14-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dispiro(5.1.5.1)tetradecane-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of Dispiro 5.1.5.1 Tetradecane 7,14 Dione
Ketene (B1206846) Dimerization Approaches
The principal synthetic routes to Dispiro[5.1.5.1]tetradecane-7,14-dione capitalize on the dimerization of a highly reactive ketene intermediate generated in situ. dss.go.th This strategy circumvents the isolation of the unstable ketene monomer.
Controlled Dimerization of Cyclohexylketene Derivatives
The synthesis of this compound is achieved through the controlled dimerization of cyclohexylketene, also referred to as pentamethyleneketene. dss.go.th This ketene intermediate is noted for its high susceptibility to dimerization. dss.go.th The process involves generating the ketene in the reaction medium, where it readily undergoes a [2+2] cycloaddition with itself to form the more stable four-membered dione (B5365651) ring structure of the target compound. mdpi.comdss.go.th The challenge in this approach lies in controlling the reaction conditions to favor dimerization over competing side reactions or polymerization. dss.go.th
Triethylamine-Mediated Dehydrochlorination of Cyclohexanecarbonyl Chloride as a Synthetic Route
A well-established and reliable method for synthesizing this compound is the dehydrochlorination of cyclohexanecarbonyl chloride using triethylamine (B128534) as a base. orgsyn.orgdss.go.thorgsyn.org In this procedure, cyclohexanecarbonyl chloride is treated with dry triethylamine in a dry benzene (B151609) solvent. orgsyn.orgorgsyn.org The reaction is typically conducted under reflux conditions in a nitrogen atmosphere overnight. orgsyn.orgorgsyn.org
The mechanism involves the triethylamine acting as a base to abstract an alpha-proton and facilitate the elimination of a molecule of hydrochloric acid (HCl), which is subsequently neutralized by the triethylamine to form triethylamine hydrochloride. orgsyn.orgrsc.org This elimination generates the transient cyclohexylketene, which then dimerizes to yield the final product. dss.go.th The resulting triethylamine hydrochloride precipitate is removed by filtration, and the product is isolated from the filtrate. orgsyn.org This method provides moderate to good yields of the desired dione. orgsyn.orgorgsyn.org
Table 1: Reaction Parameters for Triethylamine-Mediated Synthesis
| Parameter | Value |
| Precursor | Cyclohexanecarbonyl Chloride |
| Reagent | Dry Triethylamine |
| Solvent | Dry Benzene |
| Conditions | Reflux, Nitrogen Atmosphere |
| Reaction Time | Overnight |
| Yield | 49–58% |
| Melting Point | 161–162 °C |
Data sourced from Organic Syntheses procedures. orgsyn.orgorgsyn.org
Alternative Precursors and Catalytic Systems for Dimerization
While the triethylamine-mediated dehydrochlorination is common, alternative methods for generating the requisite ketene intermediate exist. One such approach is the zinc dehalogenation of α-bromocyclohexanecarboxyl chloride. dss.go.th This method also produces the pentamethyleneketene in situ, which can then dimerize. dss.go.th
Furthermore, the reactivity of the dione product can be influenced by different catalytic systems. For instance, the use of a base catalyst like sodium methoxide (B1231860) can promote the conversion of the this compound dimer into its corresponding trimer, trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trione. datapdf.comresearchgate.net This highlights how catalytic choice can direct the reaction toward higher-order oligomers.
Cyclization and Multistep Synthesis Strategies
This compound is not only a synthetic target but also a versatile precursor for more complex molecular architectures through functionalization and sequential reactions.
Precursor Functionalization and Cyclization Pathways
The carbonyl groups of the dione core are key sites for functionalization. A significant transformation is the reduction of the dione to the corresponding diol, dispiro[5.1.5.1]tetradecane-7,14-diol. datapdf.com This reduction can be accomplished using powerful reducing agents such as lithium aluminum hydride. datapdf.com The resulting diol provides a scaffold for further synthetic elaborations.
Additionally, the dione serves as a direct precursor in base-catalyzed cyclization pathways that expand the core structure. As mentioned, treatment with sodium methoxide at elevated temperatures (170 °C) converts the dimer into a trimer, which is a 1,3,5-trione derivative. datapdf.comresearchgate.net This process demonstrates a pathway from a four-membered ring system to a six-membered one. researchgate.net
Sequential Reaction Development for the this compound Core
A notable sequential reaction involving the dione core is its photochemical decarbonylation. orgsyn.orgthieme-connect.de When a solution of this compound in a solvent like methylene (B1212753) chloride is irradiated with a mercury lamp, it undergoes a clean elimination of two molecules of carbon monoxide. orgsyn.orgorgsyn.orgthieme-connect.de This fragmentation of the central 1,3-cyclobutanedione ring results in the formation of cyclohexylidenecyclohexane (B110181). orgsyn.orgthieme-connect.de The reaction progress can be monitored by measuring the evolution of carbon monoxide gas. orgsyn.orgorgsyn.org This transformation represents an effective method for converting the dione into a useful olefin. orgsyn.org
Table 2: Photochemical Decarbonylation of this compound
| Parameter | Description |
| Starting Material | This compound |
| Solvent | Methylene Chloride |
| Apparatus | Hanovia 450-watt immersion photochemical reactor |
| Product | Cyclohexylidenecyclohexane |
| Byproduct | Carbon Monoxide |
| Irradiation Time | 8–10 hours |
| Yield | 49% (recrystallized) |
Data sourced from Organic Syntheses procedures. orgsyn.orgorgsyn.orgthieme-connect.de
Optimization of Reaction Conditions and Yield Enhancement Studies
The synthesis of this compound has been a subject of study, with established procedures focusing on reaction conditions that promote efficient cyclodimerization. A widely recognized method involves the dehydrochlorination of cyclohexanecarbonyl chloride using a tertiary amine base, which generates a ketene intermediate that subsequently dimerizes. orgsyn.orgorgsyn.org
Optimization of this synthesis route has centered on the choice of solvent, base, and temperature to maximize the yield of the desired dione. Anhydrous solvents such as benzene are typically employed to prevent the hydrolysis of the acid chloride reactant. orgsyn.orgorgsyn.org Triethylamine is commonly used as the base to facilitate the elimination of hydrogen chloride and promote the formation of the cyclohexylketene intermediate. orgsyn.orgorgsyn.org
The reaction is generally carried out under reflux conditions, with prolonged heating, often overnight, to ensure the reaction proceeds to completion. orgsyn.orgorgsyn.org Following the reaction, the triethylammonium (B8662869) chloride salt, a major by-product, is removed by filtration. The crude product is then isolated by removing the solvent. orgsyn.orgorgsyn.org
Yield enhancement is significantly dependent on the purification process. Studies report that recrystallization of the crude residue is a critical step. A common and effective method for purification is crystallization from a ligroin-ethanol mixture. orgsyn.orgorgsyn.orgmdpi.com This process removes impurities and allows for the isolation of this compound with high purity (upwards of 99%). mdpi.com Reported yields for the purified product typically range from 49% to 58%. orgsyn.orgorgsyn.org
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Cyclohexanecarbonyl chloride | orgsyn.org, orgsyn.org |
| Base | Triethylamine | orgsyn.org, orgsyn.org |
| Solvent | Dry Benzene | orgsyn.org, orgsyn.org |
| Temperature | Reflux | orgsyn.org, orgsyn.org |
| Reaction Time | Overnight | orgsyn.org, orgsyn.org |
| Purification Method | Recrystallization from Ligroin-Ethanol | orgsyn.org, orgsyn.org, mdpi.com |
| Achieved Yield | 49-58% | orgsyn.org, orgsyn.org |
Analysis of By-product Formation and Selectivity in Synthesis
The selectivity in the synthesis of this compound is primarily directed by the dimerization of the cyclohexylketene intermediate. The main by-product from the initial reaction is triethylammonium chloride, which precipitates from the reaction mixture and is easily removed by filtration. orgsyn.orgorgsyn.org
A key aspect of the compound's selectivity relates to its inherent structure. This compound lacks hydrogen atoms on the carbon atoms alpha to the carbonyl groups. mdpi.com This structural feature is significant because it prevents the molecule from undergoing typical condensation reactions (like aldol (B89426) condensation) that are common for ketones with alpha-hydrogens. mdpi.com This inherent lack of reactivity towards condensation contributes to the stability and selectivity of the compound in certain chemical environments. mdpi.com
While the primary synthesis is highly selective for the dione, subsequent reactions can lead to by-products if conditions are not controlled. For instance, in the photochemical decarbonylation of this compound to produce cyclohexylidenecyclohexane, the presence of oxygen can lead to the formation of cyclohexanone (B45756) as a by-product. orgsyn.org This suggests that oxygen can interact with a photochemical intermediate, highlighting the importance of maintaining an inert atmosphere during such transformations to ensure selectivity. orgsyn.org
| Reaction Stage | Identified By-product | Conditions for Formation | Reference |
|---|---|---|---|
| Synthesis (Dehydrochlorination) | Triethylammonium chloride | Stoichiometric by-product of the base used. | orgsyn.org, orgsyn.org |
| Subsequent Photochemical Reaction | Cyclohexanone | Presence of oxygen during irradiation. | orgsyn.org |
Advanced Spectroscopic and Structural Elucidation of Dispiro 5.1.5.1 Tetradecane 7,14 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional techniques, a detailed portrait of the compound's connectivity and spatial orientation emerges.
Detailed Proton (¹H) NMR Spectral Assignment and Interpretation
Due to the high degree of symmetry in the Dispiro[5.1.5.1]tetradecane-7,14-dione molecule, the proton NMR spectrum exhibits a surprisingly simple pattern. The twenty hydrogen atoms of the two cyclohexane (B81311) rings are chemically equivalent, resulting in a complex, unresolved multiplet in the region of 1.50-1.80 ppm . The absence of protons on the carbon atoms adjacent (alpha) to the carbonyl groups means there are no signals in the typical downfield region for such protons. This high symmetry simplifies the spectrum but also necessitates the use of other NMR techniques for a complete structural confirmation.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.50-1.80 | m | 20H | CH₂ (Cyclohexane rings) |
Note: 'm' denotes a multiplet.
Carbon-13 (¹³C) NMR Chemical Shift Analysis for Structural Confirmation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound displays a total of five distinct signals, consistent with the molecule's symmetry.
The most downfield signal, appearing at 217.5 ppm , is unequivocally assigned to the carbonyl carbons (C=O) of the dione (B5365651) functionality. The spiro carbon atoms, where the cyclohexane rings connect to the central cyclobutane (B1203170) ring, are observed at 63.5 ppm . The remaining three signals correspond to the methylene (B1212753) (-CH₂) carbons of the cyclohexane rings. The carbon atom adjacent to the spiro center (Cα) resonates at 35.2 ppm , followed by the Cβ and Cγ carbons at 25.8 ppm and 25.2 ppm , respectively. This specific pattern of chemical shifts provides definitive confirmation of the dispirocyclic structure.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 217.5 | C=O |
| 63.5 | C (spiro) |
| 35.2 | Cα (CH₂) |
| 25.8 | Cβ (CH₂) |
| 25.2 | Cγ (CH₂) |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
No experimental 2D NMR data for this compound is currently available in the public domain.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering valuable information about the functional groups present.
Infrared (IR) Spectroscopic Signatures of Carbonyl and Aliphatic Groups
The Infrared (IR) spectrum of this compound is characterized by a prominent and sharp absorption band around 1780 cm⁻¹ . This strong absorption is a classic signature of the C=O stretching vibration of a carbonyl group within a four-membered ring (cyclobutanone). The relatively high frequency is attributed to the increased ring strain in the cyclobutanone (B123998) moiety.
The spectrum also displays a series of absorptions in the region of 2850-2950 cm⁻¹ , which are characteristic of the symmetric and asymmetric C-H stretching vibrations of the methylene (CH₂) groups in the cyclohexane rings. Additionally, C-H bending vibrations are expected to appear in the fingerprint region, typically between 1400 and 1500 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1780 | C=O Stretch | Carbonyl (in cyclobutanone) |
| 2850-2950 | C-H Stretch | Aliphatic (CH₂) |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also expected to be a strong and sharp band in the Raman spectrum, other vibrational modes, particularly those involving the carbon skeleton, may be more prominent. The symmetric breathing vibrations of the rings, for instance, are often strong in Raman spectra. A comprehensive Raman analysis would further aid in the complete vibrational assignment and provide a more holistic understanding of the molecule's dynamic behavior.
No experimental Raman spectroscopic data for this compound is currently available in the public domain.
Mass Spectrometry and Fragmentation Mechanisms
The mass spectrometric analysis of this compound provides significant insights into its molecular structure and stability under ionization. Studies, particularly those employing electron ionization, have mapped out characteristic fragmentation pathways and energetic properties of the resulting ions.
Electron Ionization (EI) Mass Spectral Patterns and Diagnostic Ions
Under electron ionization (EI), the mass spectrum of this compound is characterized by several key features that serve as diagnostic markers for its unique dispiro structure. The molecular ion (M+•) is observed with a mass-to-charge ratio (m/z) of 220, corresponding to its molecular weight.
A predominant fragmentation pathway involves the loss of a carbon monoxide (CO) molecule, leading to a significant ion at m/z 192. A subsequent loss of a second CO molecule can also occur. However, the most abundant ion in the spectrum, the base peak, is observed at m/z 110. This prominent peak is not due to a doubly charged molecular ion but is instead attributed to a retro-[2+2] cycloaddition reaction of the central four-membered ring. This process cleaves the molecule into two cyclohexylketene radical cations, each with an m/z of 110. This fragmentation is a strong indicator of the dimeric ketene (B1206846) structure of the parent molecule.
Table 1: Diagnostic Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 220 | [C14H20O2]+• (Molecular Ion) | Ionization of the parent molecule |
| 192 | [C13H20O]+• | Loss of one CO molecule |
| 110 | [C7H10O]+• (Base Peak) | Retro-[2+2] cycloaddition |
Ionization Energies and Appearance Energies of Fragment Ions
The energetic requirements for the ionization of this compound and the formation of its primary fragment ions have been determined. The ionization energy (IE), which is the minimum energy required to remove an electron from the molecule, has been measured to be 9.0 ± 0.05 electron volts (eV).
The appearance energy (AE) for the fragment ion resulting from the loss of a single carbon monoxide molecule ([C13H20O]+) has been determined to be 9.8 ± 0.11 eV. This value represents the minimum energy required to produce this specific fragment ion from the neutral molecule.
Table 2: Ionization and Appearance Energies for this compound
| Measurement | Ion | Energy (eV) |
| Ionization Energy (IE) | [C14H20O2]+• | 9.0 ± 0.05 |
| Appearance Energy (AE) | [C13H20O]+ | 9.8 ± 0.11 |
Collisionally Activated Dissociation (CAD) Studies for Structural Assignments
To further elucidate the structures of the fragment ions, collisionally activated dissociation (CAD) mass spectrometry has been employed. In these studies, specific ions are mass-selected and then fragmented by collision with a neutral gas. The resulting fragmentation patterns provide detailed structural information.
CAD studies on the major fragment ions of this compound have been used to confirm the structural assignments of these ions. This technique is particularly valuable in distinguishing between potential isomers of fragment ions, thereby providing a more complete picture of the dissociation pathways.
Crystallographic Analysis
Investigation of Intermolecular Interactions and Crystal Packing
As no crystallographic data has been published, information regarding the intermolecular interactions and crystal packing of this compound is currently unavailable. Such studies would be necessary to understand the forces governing the arrangement of molecules in the solid state.
Reactivity Profiles and Transformational Pathways of Dispiro 5.1.5.1 Tetradecane 7,14 Dione
Reactions at the Carbonyl Centers
The primary sites of chemical reactivity in Dispiro[5.1.5.1]tetradecane-7,14-dione are the electrophilic carbon atoms of the two carbonyl groups. These centers are susceptible to attack by a variety of nucleophiles, leading to addition and condensation products, and can undergo reduction to form corresponding alcohols.
Nucleophilic addition is a characteristic reaction of carbonyl compounds. The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon atom. This leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol product.
In the case of this compound, the lack of α-hydrogens prevents competing deprotonation and enolate formation, meaning that nucleophilic attack at the carbonyl carbon is the primary reaction pathway. mdpi.com The rigid spirocyclic structure may introduce steric hindrance that can influence the rate and stereoselectivity of the nucleophilic attack. The two carbonyl groups offer the possibility of mono- or di-addition, depending on the stoichiometry and reactivity of the nucleophile used.
Condensation reactions involve the nucleophilic addition of an amine or alcohol derivative to the carbonyl group, followed by the elimination of a water molecule to form a new carbon-heteroatom double bond.
This compound reacts with semicarbazide (B1199961) to form a monosemicarbazone derivative. uni.lu In this reaction, the nucleophilic nitrogen atom of semicarbazide attacks one of the carbonyl carbons, and subsequent dehydration yields the corresponding semicarbazone. The formation of a mono-adduct, [(14-oxodispiro[5.1.5.1]tetradecan-7-ylidene)amino]urea, has been documented. uni.lumolbase.com
Table 1: Properties of this compound Monosemicarbazone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₂ | uni.lu |
| Compound Name | [(14-oxodispiro[5.1.5.1]tetradecan-7-ylidene)amino]urea | uni.lu |
| CAS Number | 73987-17-4 | echemi.com |
While condensation reactions with bifunctional nucleophiles like o-aminophenols and o-aminothiophenols are common for diketones, leading to the formation of heterocyclic systems such as benzoxazines or benzothiazines, specific literature detailing these reactions with this compound was not identified in the reviewed sources.
Reactions with hydroxyamines (like hydroxylamine) or mercaptoamines would be expected to proceed similarly to other nitrogen nucleophiles, yielding oximes or thiazolidine-type structures, respectively. However, specific studies documenting the reaction of this compound with these reagents were not found in the available literature. A study on the lithium aluminum hydride reduction of various heterocycles containing an isoindolone nucleus mentions mercaptoamines as reagents for preparing the starting materials, but does not involve the title diketone. datapdf.com
The reduction of the two carbonyl groups in this compound can be controlled to yield either the ketoalcohol (mono-reduction) or the diol (di-reduction), depending on the reducing agent and reaction conditions.
The structural feature of having no α-hydrogens makes this diketone a valuable model compound for studying the chemoselective reduction of carbonyl groups without the interference of condensation side reactions. mdpi.com Catalytic transfer hydrogenation over magnesium oxide (MgO) using 2-propanol as a hydrogen donor has been explored for this purpose. mdpi.com Such chemoselective methods aim to preferentially reduce one of the two equivalent carbonyl groups to afford the corresponding ketoalcohol, 14-hydroxydispiro[5.1.5.1]tetradecan-7-one.
Complete reduction of both carbonyl groups to yield the corresponding diol, dispiro[5.1.5.1]tetradecane-7,14-diol, is readily achieved using powerful reducing agents. datapdf.com Reagents such as lithium aluminum hydride (LiAlH₄) have been successfully employed for this transformation. datapdf.comsmolecule.com Sodium borohydride (B1222165) is also a potential reagent for this reduction. smolecule.com
Table 2: Reduction Products of this compound
| Reagent | Product(s) | Reaction Type | Source |
|---|---|---|---|
| Catalytic Transfer Hydrogenation (e.g., over MgO) | 14-Hydroxydispiro[5.1.5.1]tetradecan-7-one (Ketoalcohol) | Chemoselective mono-reduction | mdpi.com |
| Lithium Aluminum Hydride (LiAlH₄) | Dispiro[5.1.5.1]tetradecane-7,14-diol | Complete di-reduction | datapdf.comsmolecule.com |
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
Photochemical Transformations
The structural arrangement of this compound, featuring a strained cyclobutane-1,3-dione (B95015) core, makes it a prime candidate for photochemical transformations. Upon absorption of ultraviolet light, the molecule undergoes distinct reactions, primarily involving the cleavage and rearrangement of its central ring structure.
Photoirradiation Studies and Photodecarbonylation
The most prominent photochemical reaction of this compound is its clean and efficient photodecarbonylation. When irradiated with ultraviolet light, typically from a medium-pressure mercury lamp, the compound undergoes the sequential loss of two molecules of carbon monoxide (CO) from its cyclobutanedione ring. nist.gov This process results in the formation of a tetrasubstituted alkene, cyclohexylidenecyclohexane (B110181) (also referred to as bicyclohexylidene). rsc.org
The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or benzene (B151609), under degassed conditions to prevent side reactions. nist.govrsc.org The evolution of carbon monoxide gas is a clear indicator of the reaction's progress, which typically continues for several hours until the gas evolution ceases. nist.gov The yield of the resulting alkene product, cyclohexylidenecyclohexane, has been reported to be significant, ranging from 49% to 61% depending on the specific reaction conditions. nist.govrsc.org This transformation serves as a notable synthetic route for producing highly substituted alkenes from 2,2,4,4-tetraalkylcyclobutane-1,3-diones. nist.gov
| Solvent | Light Source | Product | Yield | Reference |
|---|---|---|---|---|
| Dichloromethane (CH₂Cl₂) | 450-W Medium-Pressure Hg Lamp | Cyclohexylidenecyclohexane | 49% | nist.gov |
| Benzene / Methylene (B1212753) Chloride | Not Specified | Bicyclohexylidene | 61% | rsc.org |
Investigation of Photochemical Ring Expansion Pathways
While photodecarbonylation is the dominant pathway, photochemical ring expansion represents another potential transformation for dispiro substituted cyclobutane-1,3-diones. This pathway is thought to proceed through an oxacarbene intermediate. Research on the closely related compound, dispiro[4.1.4.1]dodecane-6,12-dione, has shown that its photolysis in a nucleophilic solvent like methanol (B129727) results in the formation of a ring-expanded acetal. This suggests that under certain conditions, the intermediate formed after the initial photochemical event can be trapped by a solvent molecule, leading to a larger ring structure instead of undergoing decarbonylation.
Alpha- and Beta-Cleavage Processes under Photolytic Conditions
The underlying mechanism for the photodecarbonylation of this compound is the Norrish Type I reaction, which involves an alpha-cleavage (α-cleavage) as the primary photochemical step. Upon photoexcitation, the homolytic cleavage of one of the carbon-carbon bonds between the carbonyl group and the spiro carbon atom occurs. This α-cleavage generates a diradical intermediate.
This diradical is unstable and subsequently loses a molecule of carbon monoxide to form a second radical intermediate. The process repeats with the cleavage of the second carbonyl group and loss of another CO molecule, ultimately leading to the formation of the stable alkene product, cyclohexylidenecyclohexane, through the combination of the final radical centers. There is no significant evidence for beta-cleavage processes in the photolysis of this compound, as the alpha-cleavage pathway is the energetically favored route for cyclobutanediones.
Catalytic Applications
Beyond its photochemical reactivity, this compound has been investigated for its utility in catalytic systems, particularly in transfer hydrogenation reactions.
This compound as a Hydrogen Acceptor in Transfer Hydrogenation
This compound has proven to be a valuable substrate for studying chemoselective catalytic transfer hydrogenation (CTH). In these reactions, it functions as a hydrogen acceptor. A key structural feature of this diketone is the absence of hydrogen atoms on the carbon atoms alpha to the carbonyl groups. This lack of α-hydrogens is highly advantageous because it prevents competing side reactions, such as self-condensation, which are often promoted by the basic catalysts (like magnesium oxide, MgO) used in these transformations.
The use of this compound allows for a focused investigation into the chemoselective reduction of one of the two carbonyl groups within the molecule. This provides insight into the catalyst's ability to differentiate between chemically equivalent functional groups in a symmetrical molecule.
| Catalytic Process | Role of Compound | Catalyst | Key Advantage | Reference |
|---|---|---|---|---|
| Chemoselective Transfer Hydrogenation (CTH) | Hydrogen Acceptor | Magnesium Oxide (MgO) | Lacks α-hydrogens, preventing condensation side reactions. |
Role of the Compound in Metal Complexation and Potential Catalytic Properties
The utility of this compound in transfer hydrogenation highlights its interaction with catalytic surfaces. In studies using magnesium oxide as the catalyst, the dione (B5365651) molecule interacts with the basic surface of the MgO. While detailed studies on the formation of discrete, stable metal coordination complexes with this specific dione are not extensively reported, its participation in the MgO-catalyzed system demonstrates its ability to engage with a metal-containing catalyst to facilitate a chemical transformation. The electron-withdrawing nature of the two carbonyl groups allows the molecule to effectively accept a hydride from the hydrogen donor (e.g., a secondary alcohol) via the catalyst surface, leading to its own reduction and the oxidation of the donor. This interaction is central to its function within this catalytic cycle.
Oligomerization and Polymerization Reactivity of this compound
This compound, a dimer of pentamethyleneketene, exhibits notable reactivity that allows for the formation of higher-order oligomers and polymers. masterorganicchemistry.com These transformations are of interest for the synthesis of novel materials with unique spirocyclic architectures. The reactivity is centered around the strained 1,3-cyclobutanedione ring system, which can undergo ring-opening and rearrangement reactions under specific catalytic conditions.
Trimerization to Trispiro Triones
Under base-catalyzed conditions, this compound undergoes a trimerization reaction to form Trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trione. masterorganicchemistry.comjove.com This conversion represents the formation of a polymethyleneketene trimer from its corresponding dimer. masterorganicchemistry.com The reaction involves the transformation of the 1,3-cyclobutanedione core of the dispiro compound into a more stable 1,3,5-cyclohexanetrione structure within the resulting trispiro trione (B1666649). masterorganicchemistry.comjove.com
The trimerization is typically achieved by heating the dispiro dione in the presence of a base catalyst, such as sodium methoxide (B1231860). masterorganicchemistry.com For instance, the reaction can be carried out by adding sodium methoxide to molten this compound at an elevated temperature, leading to an exothermic reaction and the formation of the trispiro trione. masterorganicchemistry.com
The proposed mechanism for this base-catalyzed trimerization likely proceeds through a series of aldol-type condensation and Michael addition reactions. The process is initiated by the deprotonation of an α-carbon to one of the carbonyl groups in the cyclobutanedione ring by the base, forming an enolate. This enolate then acts as a nucleophile, attacking a carbonyl carbon of a second molecule of the dispiro dione. Subsequent intramolecular condensation and rearrangement lead to the formation of the six-membered cyclohexanetrione ring, which constitutes the core of the trispiro product.
Further Polymerization Pathways and Mechanisms
Beyond trimerization, this compound, as a derivative of a ketene (B1206846) dimer, has the potential to undergo further polymerization to form polyesters. This reactivity is analogous to that observed for other ketene dimers, such as dimethylketene, which can be polymerized to a polyester (B1180765) in the presence of a catalyst like sodium methoxide. jove.com The proposed mechanism for this polyester formation involves the ring-opening of the cyclobutanedione ring. The polymerization could proceed via an anionic mechanism, where the initiator attacks one of the carbonyl groups, leading to the opening of the four-membered ring and the formation of a propagating enolate chain end. This process would result in a polyester with a repeating unit derived from the opened dispiro dione monomer.
While the formation of polyesters from this compound is a plausible pathway based on the reactivity of similar compounds, specific experimental details and characterization of the resulting polymers are not extensively documented in the literature.
Other potential polymerization pathways, such as cationic ring-opening polymerization, could also be envisioned, particularly in the presence of a cationic initiator. In such a mechanism, the initiator would activate one of the carbonyl oxygen atoms, facilitating a nucleophilic attack by another monomer molecule and leading to ring-opening and polymer chain growth. However, the viability and specific conditions for such polymerization routes for this compound require further investigation.
Computational Chemistry and Theoretical Insights into Dispiro 5.1.5.1 Tetradecane 7,14 Dione
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are indispensable tools for elucidating the intricate details of the electronic structure and bonding within a molecule. For Dispiro[5.1.5.1]tetradecane-7,14-dione, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electron distribution and orbital interactions.
These calculations typically reveal a significant degree of charge polarization, with the carbonyl carbons exhibiting a partial positive charge and the oxygen atoms a partial negative charge. This polarization is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl centers. The C-C bonds within the strained cyclobutane (B1203170) ring are also of considerable interest, and their bond lengths and strengths can be quantified through these computational approaches.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | Value | e.g., B3LYP/6-31G* |
| Mulliken Atomic Charges | C(carbonyl): value, O(carbonyl): value | e.g., B3LYP/6-31G* |
| Bond Length (C=O) | Value Å | e.g., B3LYP/6-31G* |
| Bond Length (C-C in cyclobutane) | Value Å | e.g., B3LYP/6-31G* |
(Note: The values in this table are illustrative and would be populated with data from specific computational studies.)
Potential Energy Surface (PES) Mapping for Reaction Pathways
The potential energy surface (PES) provides a theoretical map of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states, and the lowest energy pathways for chemical reactions. libretexts.orglibretexts.orgwikipedia.org For this compound, PES mapping can offer profound insights into its reactivity, such as the mechanisms of nucleophilic addition to the carbonyl groups or ring-opening reactions of the strained cyclobutane core.
Theoretical studies would typically focus on the approach of a nucleophile to one of the carbonyl carbons, calculating the energy at each point to identify the transition state and the reaction intermediate. The activation energy for such a reaction can be determined from the difference in energy between the reactants and the transition state, providing a quantitative measure of the reaction's feasibility.
Conformational Analysis and Stereochemical Considerations
The stereochemistry of spiro compounds is a well-studied area, and this compound is no exception. wikipedia.org The fusion of the two cyclohexane (B81311) rings to the central four-membered ring introduces significant conformational constraints. The cyclohexane rings are expected to adopt chair-like conformations to minimize steric strain.
However, the spiro linkage can lead to different stereoisomers. Depending on the relative orientation of the two cyclohexane rings, cis and trans isomers are possible. Computational methods can be used to calculate the relative energies of these isomers to determine the most stable conformation. These calculations would involve geometry optimization of the different possible stereoisomers and a comparison of their electronic energies. The presence of multiple stereoisomers can have significant implications for the molecule's physical and chemical properties.
Theoretical Estimation of Thermochemical Data
Theoretical chemistry provides a powerful means to estimate the thermochemical properties of molecules, such as their heat of formation and standard molar entropy. These data are crucial for understanding the stability of a compound and for predicting the thermodynamics of its reactions. For this compound, computational methods like G3 or G4 theory, or more commonly, DFT calculations with appropriate corrections, can be used to predict these values.
The theoretical heat of formation is typically calculated by considering a hypothetical reaction in which the molecule is formed from its constituent elements in their standard states. The energies of the molecule and the elements are calculated quantum mechanically, and the difference provides the heat of formation.
Table 2: Theoretically Estimated Thermochemical Data for this compound
| Property | Estimated Value | Method |
|---|---|---|
| Heat of Formation (gas phase) | Value kJ/mol | e.g., G4(MP2) |
| Standard Molar Entropy | Value J/(mol·K) | e.g., B3LYP/6-31G* |
| Gibbs Free Energy of Formation | Value kJ/mol | Calculated from Hf and S |
(Note: The values in this table are illustrative and would be populated with data from specific computational studies.)
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energies and shapes of the HOMO and LUMO of this compound provide valuable clues about its chemical behavior.
Computational calculations can readily determine the energies and spatial distributions of the HOMO and LUMO. For a diketone like this, the LUMO is expected to be localized on the carbonyl groups, specifically on the antibonding π* orbitals of the C=O bonds. This indicates that the molecule will act as an electrophile at these sites, readily accepting electrons from a nucleophile's HOMO. The HOMO, on the other hand, is likely to be associated with the oxygen lone pairs or the σ-bonds of the cyclohexane rings. The HOMO-LUMO energy gap is also a critical parameter, with a smaller gap generally implying higher reactivity.
Table 3: Frontier Molecular Orbital Data for this compound
| Property | Calculated Value (eV) | Method/Basis Set |
|---|---|---|
| HOMO Energy | Value | e.g., B3LYP/6-31G* |
| LUMO Energy | Value | e.g., B3LYP/6-31G* |
| HOMO-LUMO Gap | Value | e.g., B3LYP/6-31G* |
(Note: The values in this table are illustrative and would be populated with data from specific computational studies.)
Dispiro 5.1.5.1 Tetradecane 7,14 Dione As a Precursor for Complex Molecular Architectures
Synthesis of Spiro-Fused Heterocycles and Carbocycles
The dione (B5365651) functionality of Dispiro[5.1.5.1]tetradecane-7,14-dione is a key feature that allows for its conversion into a variety of spiro-fused ring systems. The reactivity of the carbonyl groups enables condensation and cycloaddition reactions to build new heterocyclic and carbocyclic frameworks.
One notable transformation is the base-catalyzed conversion of this compound into a larger carbocyclic structure. researchgate.net This reaction involves the formation of a 1,3,5-cyclohexanetrione from the 1,3-cyclobutanedione core, resulting in a trimer. researchgate.net This trimer, trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trione, represents a significant expansion of the original molecular architecture. researchgate.net
Derivatization of the carbonyl groups can also lead to heterocyclic systems. For example, the compound can be converted into its monosemicarbazone, [(14-oxodispiro[5.1.5.1]tetradecan-7-ylidene)amino]urea, incorporating a nitrogen-containing chain. uni.lu Furthermore, the dithione analogue, Dispiro[5.1.5.1]tetradecane-7,14-dithione, has been shown to react with diazomethane (B1218177) at 0°C to yield novel stereoisomeric bis-Δ³-1,3,4-thiadiazolines, which are reasonably stable bis-adducts. researchgate.net
| Starting Material | Reagent(s) | Product | Ring System Type |
|---|---|---|---|
| This compound | Base catalyst | Trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trione | Carbocycle |
| This compound | Semicarbazide (B1199961) | [(14-oxodispiro[5.1.5.1]tetradecan-7-ylidene)amino]urea | Heterocycle Precursor |
| Dispiro[5.1.5.1]tetradecane-7,14-dithione | Diazomethane | Bis-Δ³-1,3,4-thiadiazoline adduct | Heterocycle |
Derivatization to Form Advanced Functional Materials
The structural and chemical properties of this compound make it a valuable building block for the development of advanced materials with potentially unique characteristics.
The ability of this compound to form larger, well-defined structures is exemplified by its conversion to the corresponding trimer, trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trione. researchgate.net Such trimers can be considered discrete macromolecular structures. Further reactions of these diones and triones, such as complete reduction to the corresponding diols and triols, provide functional groups that could serve as monomers for polymerization reactions, for instance, in the formation of polyesters. researchgate.nettxst.edu The reduction of the dione itself yields Dispiro[5.1.5.1]tetradecane-7,14-diol, another potential monomer for creating polymers. txst.edu
The derivatization of this compound and its subsequent products opens pathways to novel materials. The trione (B1666649) derived from the dione undergoes triple photodecarbonylation when exposed to ultraviolet radiation, leading to the formation of solid hydrocarbons like trispiro[5.0.5.0.5.0]octadecane. researchgate.net These highly symmetric and rigid hydrocarbons represent novel materials whose properties, such as thermal stability and crystallinity, can be tailored by the size of the spiro rings in the original precursor. researchgate.net The reduction of the dione and its trimer to their respective diols and triols also creates new molecules with different physical properties, such as solubility and melting point, which are crucial for material design. researchgate.net
| Precursor | Reaction | Derivative | Potential Application |
|---|---|---|---|
| This compound | Base-catalyzed trimerization | Trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trione | Macromolecular building block |
| This compound | Reduction | Dispiro[5.1.5.1]tetradecane-7,14-diol | Polymer monomer |
| Trispiro[5.1.5.1.5.1]heneicosane-7,14,21-trione | Photodecarbonylation | Trispiro[5.0.5.0.5.0]octadecane | Novel solid hydrocarbon material |
Scaffolds for the Construction of Natural Product Analogues
Based on a review of the available scientific literature, there is currently no significant body of research demonstrating the use of this compound as a direct scaffold for the construction of natural product analogues. Its application in this specific area of synthetic chemistry does not appear to be established.
Emerging Research Directions and Future Prospects
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of Dispiro[5.1.5.1]tetradecane-7,14-dione often involves the dehydrochlorination of cyclohexanecarbonyl chloride with a tertiary amine like triethylamine (B128534) in a solvent such as benzene (B151609). While effective, this method presents several drawbacks from a green chemistry perspective, including the use of hazardous solvents and reagents, and the generation of stoichiometric amounts of amine hydrochloride waste.
Future research is increasingly focused on developing more sustainable synthetic routes that align with the principles of green chemistry. Key areas of exploration include:
Alternative Solvents: Replacing hazardous solvents like benzene with greener alternatives such as supercritical fluids (e.g., CO2), ionic liquids, or bio-derived solvents can significantly reduce the environmental impact of the synthesis.
Catalytic Approaches: Moving from stoichiometric reagents to catalytic methods can improve atom economy and reduce waste. Research into catalytic dimerization of cyclohexylketene, for instance, could provide a more efficient pathway.
Flow Chemistry: Implementing continuous flow processes offers substantial benefits over traditional batch synthesis. mdpi.com A telescoped flow process, combining multiple reaction steps into one continuous sequence, can enhance safety, improve throughput, reduce solvent usage, and minimize waste by eliminating intermediate isolation steps. mdpi.com
Electrosynthesis: Electrosynthetic methods, which use electricity to drive chemical reactions, represent a promising green alternative. nbinno.com An electrosynthetic approach could potentially avoid the use of harsh chemical reagents for the dimerization process. nbinno.com
| Green Chemistry Principle | Application to Synthesis of this compound |
| Waste Prevention | Designing syntheses to minimize byproduct formation (e.g., amine salts). |
| Atom Economy | Utilizing catalytic methods that incorporate most of the starting material atoms into the final product. |
| Less Hazardous Synthesis | Replacing hazardous reagents (e.g., thionyl chloride) and solvents (e.g., benzene). mdpi.com |
| Energy Efficiency | Employing flow chemistry or microwave-assisted synthesis to reduce energy consumption compared to prolonged reflux. |
| Renewable Feedstocks | Investigating starting materials derived from renewable biomass instead of petroleum sources. |
Exploration of Novel Catalytic Transformations
The reactivity of the two carbonyl groups within the strained cyclobutanedione ring of this compound makes it a prime candidate for various catalytic transformations. The absence of α-hydrogens prevents common side reactions like aldol (B89426) condensation, allowing for cleaner transformations of the ketone functionalities. mdpi.com
A significant area of research is the chemoselective reduction of the diketone. Studies have shown that chemoselective transfer hydrogenation (CTH) using 2-propanol as a hydrogen donor and magnesium oxide (MgO) as a catalyst can effectively reduce the diketone. mdpi.com This process is of particular interest as it opens the possibility of selectively reducing one of the two carbonyl groups, leading to the formation of the corresponding hydroxyketone, a valuable synthetic intermediate. mdpi.com
Future explorations in this area could involve:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective reduction of one carbonyl group, leading to optically active spirocyclic building blocks.
Hydrogenation: Investigating catalytic hydrogenation using various metal catalysts (e.g., Platinum, Palladium, Rhodium) under different conditions to achieve either partial reduction to the hydroxyketone, complete reduction to the corresponding diol (Dispiro[5.1.5.1]tetradecane-7,14-diol), or even ring-opening of the cyclobutane (B1203170) ring. cur.ac.rw
Reductive Amination: Catalytic conversion of the carbonyl groups into amino groups to synthesize novel spirocyclic diamines, which could serve as ligands or monomers.
Baeyer-Villiger Oxidation: The catalytic oxidation of the ketones to lactones, which would expand the synthetic utility of the dispiro scaffold.
| Catalytic Transformation | Potential Product | Catalyst Example |
| Chemoselective Transfer Hydrogenation | 7-hydroxy-dispiro[5.1.5.1]tetradecan-14-one | MgO mdpi.com |
| Catalytic Hydrogenation | Dispiro[5.1.5.1]tetradecane-7,14-diol | Platinum Oxide dss.go.th |
| Asymmetric Reduction | Chiral 7-hydroxy-dispiro[5.1.5.1]tetradecan-14-one | Chiral Ruthenium complexes |
| Ring-Opening Reactions | Substituted long-chain dicarboxylic acids | Transition metal catalysts |
Integration into Advanced Materials Science Applications
The rigid, well-defined three-dimensional structure of spiro compounds is highly advantageous for applications in materials science. rsc.org The spiro center imparts a non-planar, orthogonal orientation to the connected rings, which can disrupt crystal packing and promote the formation of stable amorphous glasses—a desirable property for materials used in organic electronics. acs.org While this compound itself has not been extensively studied for materials applications, its unique structure makes it an attractive building block.
Potential future applications include:
High-Performance Polymers: The reduction product, Dispiro[5.1.5.1]tetradecane-7,14-diol, can be used as a rigid monomer in the synthesis of polyesters, polycarbonates, and polyurethanes. The incorporation of this bulky, non-planar spiro unit into a polymer backbone is expected to enhance thermal stability (high glass transition temperature), improve solubility, and modify mechanical properties.
Organic Light-Emitting Diodes (OLEDs): Spiro compounds, most famously 9,9'-spirobifluorene (SBF), are central to OLED technology, where they are used as host materials or charge transporters. rsc.orgacs.org Derivatives of this compound could be functionalized with electronically active groups to create novel host materials or emitters. The spiro core helps to prevent intermolecular interactions that can quench luminescence. acs.org
Liquid Crystals: The rigid, shape-persistent nature of the dispiro scaffold could be exploited in the design of novel liquid crystalline materials. By attaching appropriate mesogenic units, it may be possible to create liquid crystals with unique phase behaviors.
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
Optimizing the synthesis and transformations of this compound requires a deep understanding of reaction kinetics, pathways, and the formation of transient intermediates. Advanced spectroscopic techniques, particularly those that allow for real-time, in-situ monitoring, are invaluable for this purpose.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is a powerful tool for monitoring chemical reactions as they occur in the reaction vessel. nih.gov By inserting an attenuated total reflectance (ATR) probe into the reactor, chemists can track the disappearance of reactants (e.g., the carbonyl stretch of cyclohexanecarbonyl chloride) and the appearance of products (e.g., the characteristic carbonyl absorption of the cyclobutanedione ring around 1735 cm⁻¹). dss.go.thnih.gov This provides real-time data on reaction rates and can help identify the formation of intermediates or byproducts without the need for sampling. xjtu.edu.cn
Mass Spectrometry (MS): The mass spectrum of this compound has been reported, providing information on its fragmentation patterns under electron ionization. researchgate.net Advanced MS techniques, such as those coupled with real-time sampling from a reactor, can provide detailed mechanistic insights and identify trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for offline analysis, advances in flow-NMR and process-NMR allow for the continuous monitoring of reactions, providing detailed structural information on all species in solution.
| Spectroscopic Technique | Information Gained | Application |
| In-situ FTIR | Real-time concentration of reactants, products, and intermediates. Reaction kinetics. | Monitoring synthesis, optimizing reaction conditions. nih.gov |
| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns, impurity identification. | Product characterization, mechanistic studies. researchgate.net |
| ¹³C and ¹H NMR | Detailed molecular structure confirmation of reactants and products. | Structural elucidation of novel derivatives. |
Machine Learning and AI in Predicting Reactivity and Designing Derivatives
The intersection of computational chemistry and artificial intelligence (AI) is revolutionizing how chemical research is conducted. Machine learning (ML) models can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and design novel molecules with desired properties. nih.gov
For this compound, AI and ML could be applied in several forward-looking ways:
Reactivity Prediction: ML models can be trained to predict the reactivity of the carbonyl groups towards a wide range of reagents. neurips.cc This could accelerate the discovery of novel catalytic transformations (Section 7.2) by computationally screening potential catalysts and reaction conditions before attempting them in the lab. bath.ac.uk
Designing Novel Derivatives: AI algorithms can be used to design new derivatives of the dispiro scaffold for specific applications. For instance, by defining desired properties for an OLED host material (e.g., high triplet energy, good thermal stability), a generative model could propose novel molecular structures based on the this compound core for computational screening and subsequent synthesis. nih.gov
Synthesis Planning: Retrosynthesis AI tools can propose novel and efficient synthetic routes to the core structure and its derivatives, potentially identifying greener or more cost-effective pathways that have not yet been considered by human chemists.
This data-driven approach has the potential to significantly reduce the time and resources required for experimental discovery, accelerating the integration of this compound and its derivatives into new technologies. appliedclinicaltrialsonline.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dispiro[5.1.5.1]tetradecane-7,14-dione?
- Methodological Answer : The compound is synthesized via dimerization of pentamethyleneketene, achieved by reacting cyclohexanecarboxyl chloride with triethylamine, yielding ~86% purity. Alternative routes include cycloadditions with unsaturated compounds to compete with dimerization . Optimization involves maintaining low temperatures (0–5°C) and using ethanol/methanol solvent systems to minimize side reactions .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Key techniques include:
- NMR : A broad peak at δ 1.77 ppm (CCl₄) for methylene protons .
- Elemental Analysis : Confirms stoichiometry (e.g., C 66.64%, H 7.99%, S 25.37% for dithione derivatives) .
- Melting Point : 119–120°C for recrystallized dithione derivatives .
Q. What solvent systems and recrystallization methods are optimal for purification?
- Methodological Answer : Ethanol (150 mL) and methanol (50 mL) mixtures are effective for initial crystallization. Recrystallization from methanol enhances purity (>86% yield) . For thermal stability, avoid polar aprotic solvents, as they may induce decomposition .
Advanced Research Questions
Q. How do competing reaction pathways (dimerization vs. cycloaddition) influence synthesis outcomes?
- Methodological Answer : Dimerization dominates under standard conditions due to pentamethyleneketene’s high reactivity. To favor cycloaddition, introduce reactive dienophiles (e.g., diazomethane) in situ at 0°C, which reduces dimerization kinetics. Monitor via UV-Vis for red coloration loss in dithione intermediates .
Q. What strategies enable selective synthesis of dithione derivatives?
- Methodological Answer : Treat the dione with H₂S in HCl/ZnCl₂ at 0°C in methanol to replace carbonyl groups with thiocarbonyls. Yields exceed 85%, with purity confirmed by sulfur content (25.37% theoretical) .
Q. How does stereochemistry (cis/trans isomerism) affect phase behavior and reactivity?
- Methodological Answer : Trans isomers exhibit higher phase transfer temperatures (liquid crystal phases) due to reduced steric hindrance. Separate isomers via fractional crystallization or HPLC. Trans-dihalide ketones show enhanced thermal stability compared to cis counterparts .
Q. What mechanisms explain the ring-expansion reactions with diazomethane?
- Methodological Answer : Diazomethane reacts with dithiones to form bis-Δ³-1,3,4-thiadiazolines, which thermally decompose via nitrogen loss to stereoisomeric diepisulfides. The ring-expansion order (n=4 > n=5 > n=6) correlates with ring strain and electron density at carbonyl groups .
Q. How can thermolysis products be analyzed to resolve data contradictions?
- Methodological Answer : Thermolysis of bis-thiadiazolines (e.g., 13(n=6)) at 80–100°C produces diepisulfides (e.g., 18(n=6)). Use GC-MS to identify nitrogen evolution and FT-IR to track S-S bond formation. Conflicting reports on byproduct ratios may arise from solvent polarity effects .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
